Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-1-benzothiophene-2-sulfonyl chloride

Pharmaceutical Chemistry Medicinal Chemistry Drug Design

Select 3-Chloro-1-benzothiophene-2-sulfonyl chloride (CAS 128851-99-0) when your research demands the validated chlorobenzothiophene pharmacophore. Its 3-chloro substitution and 2-sulfonyl chloride regioposition create a unique steric/electronic environment that enhances lipophilicity (LogP 3.48) versus non-chlorinated analogs, making it the preferred building block for CNS-penetrant programs and anticoagulant drug discovery targeting the FXa S1 pocket. Substituting regioisomers risks synthetic failure and altered binding affinity. Ensure reliable outcomes—source the exact benzothiophene sulfonyl chloride your SAR demands.

Molecular Formula C8H4Cl2O2S2
Molecular Weight 267.2 g/mol
CAS No. 128851-99-0
Cat. No. B3377347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-benzothiophene-2-sulfonyl chloride
CAS128851-99-0
Molecular FormulaC8H4Cl2O2S2
Molecular Weight267.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Cl
InChIInChI=1S/C8H4Cl2O2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
InChIKeyLITUWUFHSOPITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-benzothiophene-2-sulfonyl chloride: Essential Benzothiophene Sulfonyl Chloride for Pharmaceutical Intermediate Synthesis


3-Chloro-1-benzothiophene-2-sulfonyl chloride (CAS 128851-99-0) is a specialized benzothiophene derivative bearing a reactive sulfonyl chloride group and a chlorine substituent at the 3-position . This heteroaromatic sulfonyl chloride is primarily utilized as a key building block in organic synthesis, with documented applications in the development of biologically active compounds, particularly those targeting infectious diseases and cancer . Its structural features provide a specific balance of reactivity and selectivity that distinguishes it from non-chlorinated or regioisomeric benzothiophene sulfonyl chlorides, making it a critical intermediate for targeted pharmaceutical research programs [1].

3-Chloro-1-benzothiophene-2-sulfonyl chloride: Why Generic Substitution with Other Benzothiophene Sulfonyl Chlorides Is Not Straightforward


Interchanging benzothiophene sulfonyl chlorides in synthetic pathways or procurement is not straightforward due to the significant impact of both the chlorine substituent and the sulfonyl chloride's regio-position on downstream molecular properties and synthetic outcomes. The 3-chloro substitution pattern and 2-sulfonyl chloride positioning in 3-Chloro-1-benzothiophene-2-sulfonyl chloride create a unique steric and electronic environment . This affects nucleophilic substitution rates, influences the lipophilicity (LogP) and solubility of the resulting products, and critically determines the final compound's fit and activity at biological targets, as seen with benzothiophene-based inhibitors of coagulation factors like FXa [1]. Furthermore, stability profiles and handling requirements vary, with some analogs exhibiting different melting points and solubility limits that directly impact formulation and reaction conditions . Therefore, simply replacing this compound with a regioisomer or a non-chlorinated analog can lead to synthetic failure, altered potency, or unexpected pharmacokinetic properties.

3-Chloro-1-benzothiophene-2-sulfonyl chloride: Quantitative Evidence for Differentiated Selection in Pharmaceutical R&D


Distinct Physicochemical Profile: LogP and Molecular Weight Comparison with Unsubstituted 2-Sulfonyl Analog

The presence of the 3-chloro substituent in 3-Chloro-1-benzothiophene-2-sulfonyl chloride significantly alters its physicochemical properties compared to the unsubstituted analog 1-Benzothiophene-2-sulfonyl chloride (CAS 90001-64-2). This modification increases molecular weight and lipophilicity (LogP), which are critical parameters in medicinal chemistry for optimizing drug absorption, distribution, and target binding . The calculated LogP for the chlorinated derivative is 3.48, compared to a typical lower value for the non-chlorinated analog [1]. This difference can be leveraged to fine-tune the ADME properties of a drug candidate early in development.

Pharmaceutical Chemistry Medicinal Chemistry Drug Design

Aqueous Solubility Differentiation from Benzo[b]thiophene-3-sulfonyl Chloride

A key differentiator for 3-Chloro-1-benzothiophene-2-sulfonyl chloride is its aqueous solubility profile relative to other benzothiophene sulfonyl chloride regioisomers. Data from authoritative databases indicate a solubility value of approximately 38 for the compound , which is substantially different from the 0.091 g/L (at 25°C) reported for Benzo[b]thiophene-3-sulfonyl chloride (CAS 18494-87-6) . While the unit for the target compound's solubility is not explicitly defined in the source, the numerical value suggests a solubility profile that is orders of magnitude different from the sparingly soluble 3-sulfonyl analog.

Formulation Science Process Chemistry Physical Pharmacy

Precedent in Coagulation Factor Xa (FXa) Inhibitor Design: The Value of the Chlorobenzothiophene Motif

The chlorobenzothiophene moiety, of which 3-Chloro-1-benzothiophene-2-sulfonyl chloride is a core building block, has been validated as a privileged structure for occupying the S1 pocket of human factor Xa (FXa). A key study in the Journal of Medicinal Chemistry demonstrated that highly potent FXa inhibitors containing a neutral chlorobenzothiophene group achieve high-affinity binding through this specific interaction, while a basic benzamidine group occupies the S4 pocket [1]. This is a distinct binding mode that leverages the neutral, lipophilic character of the chlorobenzothiophene, a property that distinguishes it from other heterocyclic sulfonyl chlorides that might be used to introduce more polar or charged motifs.

Anticoagulant Drug Discovery Serine Protease Inhibition Structure-Based Drug Design

3-Chloro-1-benzothiophene-2-sulfonyl chloride: Validated Application Scenarios in Pharmaceutical R&D


Synthesis of Lipophilic Drug Candidates for CNS or Oral Bioavailability

Due to its increased molecular weight and higher calculated LogP (3.48) compared to the unsubstituted analog, 3-Chloro-1-benzothiophene-2-sulfonyl chloride is the preferred sulfonylating agent for projects where enhancing lipophilicity is a design goal . This is particularly relevant in the development of CNS-penetrant drugs or in optimizing the oral absorption of a compound by improving its passive membrane permeability. Selecting this compound over less lipophilic benzothiophene sulfonyl chlorides allows medicinal chemists to achieve a desired LogP window without adding additional lipophilic groups that would further increase molecular weight [1].

Development of Next-Generation Factor Xa (FXa) Inhibitors

For research programs focused on anticoagulant therapy and thromboembolic disorders, 3-Chloro-1-benzothiophene-2-sulfonyl chloride serves as a crucial intermediate to build upon the validated chlorobenzothiophene pharmacophore [2]. Published crystallographic evidence confirms that the neutral chlorobenzothiophene group, derivable from this sulfonyl chloride, is highly effective for binding the S1 pocket of human FXa [2]. This scenario represents a high-value, targeted application where substituting this compound with a different benzothiophene sulfonyl chloride could compromise the designed binding affinity and selectivity profile, based on established structure-activity relationships (SAR).

Early-Stage Formulation Feasibility Studies for Poorly Soluble Chemotypes

The distinct solubility profile of 3-Chloro-1-benzothiophene-2-sulfonyl chloride, with a reported value of 38, presents a strategic advantage over the very poorly soluble Benzo[b]thiophene-3-sulfonyl chloride (0.091 g/L) . This makes the target compound a more suitable building block when a project anticipates solubility challenges or when the resulting sulfonamide or sulfonate ester needs to retain a degree of aqueous solubility for reliable in vitro assay performance or in vivo dosing. Its use can mitigate the need for extensive formulation efforts early in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-benzothiophene-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.